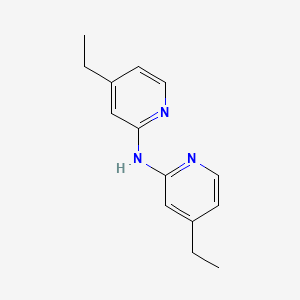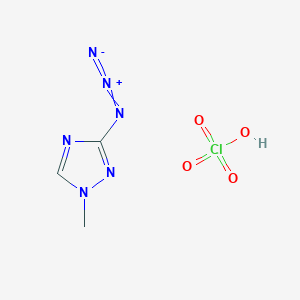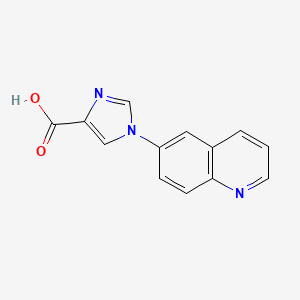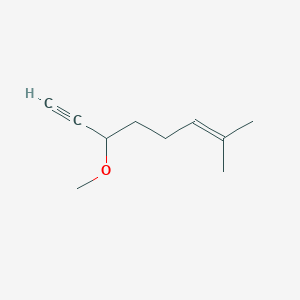![molecular formula C15H15N5O B14227680 N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide CAS No. 787591-28-0](/img/structure/B14227680.png)
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide typically involves the functionalization of imidazo[1,2-a]pyrazines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of bromine, acetic acid, and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, bromine, and acetic acid . The conditions often involve controlled temperatures and specific catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the imidazo[1,2-a]pyrazine scaffold .
Aplicaciones Científicas De Investigación
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine group can fit into the hinge regions of certain proteins, forming hydrogen-bond interactions . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Urea, N-[4-[8-(Methylamino)-3-(1-Methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N’-[3-(trifluoromethyl)phenyl]-
Uniqueness
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
787591-28-0 |
|---|---|
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21) |
Clave InChI |
YZGJMCQUKJOPMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)


![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)


![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)



![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)



